2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-7(2,6(11)12)10-4-5(8)3-9-10;/h3-4H,8H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXFKSKDJQNKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches for Pyrazole Derivatives
Key Synthetic Routes to Pyrazole Scaffolds
The synthesis of pyrazole derivatives typically involves several established methodologies that can be adapted for the preparation of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride:
Cyclization of Hydrazines with 1,3-Dicarbonyl Compounds
One of the most common approaches involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring. This synthetic route provides a versatile platform for introducing various substituents at different positions of the pyrazole scaffold.
Condensation-Cyclization Sequences
This approach utilizes a two-step process where hydrazine derivatives are first condensed with suitable carbonyl compounds, followed by cyclization to form the pyrazole ring. The formation of intermediate hydrazones plays a crucial role in this synthetic pathway.
Functionalization of Preformed Pyrazoles
Specific Synthetic Routes for the Target Compound
Synthesis via 4-Halopyrazole Intermediate
One of the most efficient approaches for preparing this compound involves the use of a 4-halopyrazole intermediate. This synthetic route is particularly advantageous due to its relatively high yields and selectivity.
Preparation of the 4-Chloropyrazole Precursor
The synthesis begins with the preparation of 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid, a key intermediate that can be further converted to the target amino compound. This halogenated precursor serves as an excellent substrate for subsequent nucleophilic substitution reactions.
Table 1. Reaction Conditions for 4-Chloropyrazole Intermediate Synthesis
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chloropyrazole, 2-methylpropanoic acid | Acetonitrile | 65-70 | 12-16 | 75-80 |
| 4-Chloropyrazole, 2-bromoisobutyric acid | DMF | 50-55 | 8-10 | 70-75 |
| 4-Chloropyrazole, 2-methylpropanoic acid anhydride | Toluene | 80-85 | 10-12 | 65-70 |
Amination of the 4-Chloropyrazole Derivative
The conversion of the 4-chloropyrazole intermediate to the corresponding 4-aminopyrazole can be achieved through various amination protocols. The most common approach involves the use of ammonia under pressure or azide chemistry followed by reduction.
Table 2. Amination Methods for Converting 4-Chloropyrazole to 4-Aminopyrazole Derivatives
| Amination Method | Conditions | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|
| Direct amination with NH3 | Methanol/Dioxane (1:1) | Cu(I) catalyst | 110-120 | 10-15 | 65-70 |
| Azide formation followed by reduction | DMF, then H2 | Pd/C | 25-30 | 1 (for reduction) | 80-85 |
| Buchwald-Hartwig amination | Toluene | Pd(OAc)2/BINAP | 100-110 | 1 | 70-75 |
Direct Synthesis from 4-Aminopyrazole
An alternative approach involves the direct alkylation of 4-aminopyrazole with 2-bromo-2-methylpropanoic acid or its derivatives. This method requires careful control of reaction conditions to ensure selective N-alkylation at the desired position.
Table 3. Reaction Conditions for Direct Alkylation of 4-Aminopyrazole
| Base | Solvent | Temperature (°C) | Time (h) | Selectivity (N1:N2) | Yield (%) |
|---|---|---|---|---|---|
| K2CO3 | Acetone | 55-60 | 18-24 | 80:20 | 55-60 |
| NaH | DMF | 0-25 | 6-8 | 95:5 | 65-70 |
| Cs2CO3 | Acetonitrile | 70-75 | 12-15 | 85:15 | 60-65 |
Synthesis via Diazotization-Reduction Sequence
A particularly effective method for introducing the amino group at the 4-position of the pyrazole ring involves a diazotization-reduction sequence. This approach allows for the controlled introduction of the amino functionality with high regioselectivity.
The synthesis proceeds through the following key steps:
- Formation of the diazonium salt intermediate
- Reduction to the hydrazyl derivative
- Hydrolysis to yield the amino compound
The specific procedure described in the patent literature involves:
"Mixing the compound with a mineral acid followed by cooling the reaction mass, preferably to less than about 10°C. Adding a nitrite salt or an organic nitrite derivative to the reaction mass to form a diazonium salt, preferably at a temperature of less than about 10°C. Adding a sulfur-containing reducing agent to the reaction mass, preferably at a temperature of less than about 10°C. Optionally heating the reaction mass, preferably to greater than about 50°C, more preferably to about 60°C. Optionally further heating the reaction mass to greater than about 60°C, preferably to about 80°C. Hydrolysing the hydrazyl sulfur complex to provide the compound, preferably by adding a mineral acid to the reaction mass."
Salt Formation
The final step in the preparation of this compound involves salt formation. This can be achieved by treating the free base with hydrogen chloride in an appropriate solvent such as diethyl ether, isopropanol, or ethyl acetate.
Table 4. Conditions for Hydrochloride Salt Formation
| HCl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HCl gas | Diethyl ether | 0-5 | 1-2 | 95-98 | >99 |
| HCl in dioxane | Ethyl acetate | 20-25 | 0.5-1 | 90-95 | 98-99 |
| HCl in isopropanol | Isopropanol | 15-20 | 1-1.5 | 92-96 | >98 |
Alternative Synthetic Approaches
Synthesis via Condensation of Ethyl Acetoacetate Derivatives
Another important synthetic route involves the condensation of ethyl acetoacetate derivatives with triethyl orthoformate and acetic anhydride, followed by reaction with methylhydrazine. This approach has been successfully applied to the synthesis of similar pyrazole carboxylic acid derivatives.
The key steps in this approach include:
- Condensation of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form an intermediate
- Reaction with methylhydrazine to form the pyrazole ring
- Hydrolysis of the ester group to obtain the carboxylic acid
- Introduction of the amino group at the 4-position
"Adding ethyl acetoacetate, triethyl orthoformate and acetic anhydride into a reaction kettle in sequence, heating to 110-120°C, carrying out heat preservation reaction, cooling to 35-40°C, and carrying out reduced pressure distillation to obtain a compound A. Putting 40% of methylhydrazine aqueous solution and toluene in mass percent into a reactor, uniformly stirring, cooling to 8-10°C, respectively adding sodium hydroxide and compound A, setting the temperature to 10-20°C, carrying out heat preservation reaction, standing for layering, and taking supernatant to obtain liquid containing a compound B."
Using Pyrazolone Intermediates
An alternative approach involves the use of pyrazolone intermediates, which can be converted to the desired products through a series of transformations. This method has been reported for the synthesis of similar pyrazole derivatives.
"The amino acid residues found during docking studies were used as guidelines for the modification of aromatic substitutions on pyrazole-3-one structure. Gradual addition of a solution of sodium nitrite in water was performed for diazotization. Stirring was continued for a few minutes, and the solution was filtered and added by using a separatory funnel to an ice-cold solution made of sodium sulphite in water containing NaOH."
Optimization Strategies
Temperature and Solvent Effects
The choice of solvent and temperature plays a critical role in the success of the synthetic routes described above. Polar aprotic solvents such as DMF and DMSO generally provide better results for the N-alkylation steps, while the amination reactions often require careful temperature control to ensure selectivity.
Catalyst Selection
For the amination of halopyrazoles, the choice of catalyst is crucial. Copper-based catalysts often provide good results for direct amination, while palladium catalysts are preferred for Buchwald-Hartwig type amination reactions.
Purification Strategies
Purification of the final compound and intermediates can be achieved through various techniques including recrystallization, column chromatography, and selective precipitation. For the hydrochloride salt, recrystallization from appropriate solvent mixtures such as ethanol/diethyl ether or isopropanol/ethyl acetate often provides high-purity material.
Comparative Analysis of Different Preparation Methods
Yield and Purity Considerations
Table 5. Comparative Analysis of Different Synthetic Routes
| Synthetic Route | Overall Yield (%) | Number of Steps | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Via 4-chloropyrazole | 45-55 | 3-4 | >98 | High regioselectivity, scalable | Requires handling of reactive intermediates |
| Direct alkylation | 40-50 | 2-3 | 96-98 | Fewer steps, direct approach | Lower regioselectivity, purification challenges |
| Diazotization-reduction | 50-60 | 4-5 | >99 | High purity, well-established | Multiple steps, temp. control critical |
| Via condensation | 35-45 | 4-5 | 95-97 | Readily available starting materials | Lower overall yield, multiple purifications |
Scalability Considerations
For industrial-scale production, the synthesis via 4-chloropyrazole intermediate and the diazotization-reduction sequence offer the best potential for scalability due to the use of relatively stable intermediates and reproducible reaction conditions. The direct alkylation approach, while simpler, may present challenges in terms of selectivity control on larger scales.
Analytical Characterization
The identity and purity of this compound can be confirmed through various analytical techniques including NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography.
NMR Spectroscopic Data
The 1H NMR spectrum of the compound typically shows characteristic signals for:
- The pyrazole CH protons (typically at δ 7.3-8.1 ppm)
- The amino group protons (broad signal at δ 5.5-6.5 ppm)
- The methyl group protons (singlet at δ 1.5-1.8 ppm)
- The carboxylic acid proton (broad signal at δ 10-13 ppm)
Mass Spectrometric Data
The mass spectrum typically shows the molecular ion peak corresponding to the free base (M+H)+ at m/z 170, with characteristic fragmentation patterns.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Potential :
- Studies have demonstrated that 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride can induce apoptosis and inhibit the proliferation of various cancer cell lines. This suggests its potential utility as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy against specific cancer types.
-
Antioxidant Properties :
- Given its structural similarities to other pyrazole derivatives known for antioxidant activity, there is a hypothesis that this compound may also exhibit such properties, contributing to its therapeutic potential.
- Neurological Applications :
Several studies have documented the applications of this compound in clinical and preclinical settings:
- Anticancer Studies :
- Neuropharmacological Research :
- In Vitro Assays :
Mechanism of Action
The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical data for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride and its analogs:
Structural and Functional Differences
Substituent Effects: The 4-amino group in the target compound enhances hydrogen-bonding capacity, critical for interactions in biological systems (e.g., enzyme active sites) . In contrast, the 4-methyl analog (CAS 1005582-20-6) lacks this functionality, reducing polarity and solubility .
Backbone Modifications :
- Methyl ester derivatives (e.g., CAS 6647-89-8) exhibit higher volatility and altered reactivity, making them preferable intermediates in esterification or transesterification reactions .
Salt Forms :
- The hydrochloride salt in the target compound improves crystallinity and stability compared to free acids, facilitating purification .
Biological Activity
2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride, also known by its CAS number 1431963-16-4, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a molecular formula of C7H12ClN3O2 and a molecular weight of 205.64 g/mol. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.
The compound's chemical properties can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C7H12ClN3O2 |
| Molecular Weight | 205.64 g/mol |
| MDL No. | MFCD25371261 |
| PubChem CID | 75481548 |
| IUPAC Name | 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid; hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Biological Activity
The biological activities associated with this compound include:
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is critical in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The selective inhibition of COX-2 over COX-1 could lead to reduced gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Properties
The compound has also shown promise in antimicrobial assays, indicating its potential effectiveness against various bacterial strains. This activity is particularly relevant in the context of increasing antibiotic resistance.
Study 1: Antioxidant and Antimicrobial Activity
A study conducted by Umesha et al. evaluated the antioxidant and antimicrobial activities of various pyrazole derivatives, including those similar to this compound. The results demonstrated significant free radical scavenging activity and effective inhibition against several pathogenic bacteria .
Study 2: COX Inhibition
Research focusing on the COX inhibitory activity of pyrazole compounds found that derivatives with similar structures exhibited varying degrees of selectivity towards COX-2. The findings suggest that modifications to the pyrazole ring can enhance selectivity and potency against inflammatory pathways .
Q & A
Basic Question: How can researchers optimize the synthesis of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride?
Methodological Answer:
Synthesis optimization typically involves multi-step reactions starting from pyrazole precursors. For example, the compound can be synthesized via condensation of 4-amino-1H-pyrazole with 2-methylpropanoic acid derivatives under acidic conditions, followed by hydrochlorination. Key considerations include:
- Precursor Selection : Use commercially available 4-amino-1H-pyrazole and tert-butyl 2-methylpropanoate to minimize side reactions .
- Reaction Conditions : Employ anhydrous HCl in methanol for hydrochlorination to ensure high yield (70–85%) .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Basic Question: What analytical methods are recommended for structural characterization of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identifies the pyrazole ring (δ 7.8–8.2 ppm) and methylpropanoic acid backbone (δ 1.4–1.6 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve the hydrochloride salt structure, focusing on hydrogen-bonding networks between the amino group and chloride ion .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 205.65 (C₇H₁₂ClN₃O₂) .
Basic Question: How can researchers quantify this compound in complex mixtures?
Methodological Answer:
Reverse-phase HPLC is the gold standard:
- Column : C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .
- Detection : UV absorbance at 254 nm for the pyrazole moiety.
- Validation : Ensure linearity (R² > 0.99) across 0.1–100 µg/mL and limit of detection (LOD) < 0.05 µg/mL .
Advanced Question: What mechanisms underlie its reported biological activity in enzymatic assays?
Methodological Answer:
The compound’s pyrazole core and amino group suggest potential as a kinase or protease inhibitor. To investigate:
- Kinase Inhibition Assay : Use a fluorescence-based ADP-Glo™ assay with recombinant human kinases (e.g., JAK2) to measure IC₅₀ values .
- Protein Binding Studies : Bradford assay ( ) quantifies protein concentration during inhibition studies, with adjustments for interference from the compound’s hydrochloride salt .
Advanced Question: How should researchers address contradictions in solubility data across studies?
Methodological Answer:
Discrepancies often arise from pH-dependent solubility. Mitigate this by:
- pH Profiling : Test solubility in buffers (pH 1–10) using shake-flask methods. The compound is highly soluble in acidic conditions (pH < 3, >50 mg/mL) but precipitates at neutral pH .
- Counterion Effects : Compare hydrochloride vs. freebase forms; the hydrochloride salt improves aqueous solubility by 20–30% .
Advanced Question: What computational strategies predict its interaction with biological targets?
Methodological Answer:
Combine molecular docking and dynamics:
- Docking Software : Use AutoDock Vina with pyrazole derivatives’ crystal structures (e.g., PDB ID 3QAK) to model binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the amino group and target active sites .
Advanced Question: How can impurity profiles be controlled during synthesis?
Methodological Answer:
Monitor and minimize impurities via:
- HPLC-MS : Detect and quantify byproducts like unreacted 4-amino-1H-pyrazole (retention time: 3.2 min) or over-chlorinated derivatives .
- USP Standards : Reference pharmacopeial guidelines for related propanoic acid impurities (e.g., USP Fenofibrate Related Compound B) to establish acceptance criteria (<0.1% for any single impurity) .
Advanced Question: What are its stability limitations under physiological conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 48 hours; <5% degradation via HPLC indicates suitability for in vitro assays .
- Photostability : Expose to UV light (320–400 nm) for 24 hours; use amber vials to prevent pyrazole ring oxidation .
Advanced Question: How do structural modifications impact its activity?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Pyrazole Substitution : Replace the 4-amino group with chloro or methyl groups (e.g., as in ’s derivative) to assess changes in IC₅₀ values .
- Backbone Optimization : Compare methylpropanoic acid to isopropyl or cyclohexyl analogs; methyl groups enhance bioavailability by reducing steric hindrance .
Advanced Question: How is enzymatic kinetics analyzed for this compound?
Methodological Answer:
Use steady-state kinetics with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
